molecular formula C21H22ClNO3 B1613880 3-Chloro-3'-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benozphenone CAS No. 898761-73-4

3-Chloro-3'-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benozphenone

Cat. No. B1613880
M. Wt: 371.9 g/mol
InChI Key: XZLZUIHRWOUHJG-UHFFFAOYSA-N
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Description

“3-Chloro-3’-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benozphenone” is a heterocyclic organic compound . Its IUPAC name is 4-[3-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl)benzoyl]benzonitrile .


Molecular Structure Analysis

The molecular formula of the compound is C21H22ClNO3 . The compound has a molecular weight of 371.86739 . The canonical SMILES representation is C1CN(CCC12OCCO2)CC3=CC=CC(=C3)C(=O)C4=CC=C(C=C4)C#N .


Physical And Chemical Properties Analysis

The compound has a boiling point of 550.9ºC at 760 mmHg . Its flash point is 287ºC . The density of the compound is 1.27g/cm³ . It has 5 H-Bond acceptors and 0 H-Bond donors .

Scientific Research Applications

Environmental Monitoring and Health Impact Studies

Research on various non-persistent environmental chemicals, including chlorophenols and benzophenones, highlights their widespread use and potential endocrine-disrupting effects. Studies have focused on human exposure through biomonitoring efforts, revealing nearly universal exposure to compounds like bisphenol A (BPA), triclosan (TCS), and benzophenone-3 (BP-3) among general populations, including pregnant women and children (Frederiksen et al., 2014). This research underscores the importance of continuous environmental monitoring and health impact studies on populations exposed to these chemicals.

Occupational Health and Safety

Studies have also focused on the health impacts of occupational exposure to chemicals like chlorophenoxy herbicides and chlorophenols. Investigations into cause-specific mortality and morbidity among workers in industries using these chemicals offer valuable data on potential health risks, including cancer and other diseases, associated with chronic exposure (Boers et al., 2009). Such research is critical for developing safety guidelines and protective measures for workers in chemical manufacturing and agricultural sectors.

properties

IUPAC Name

(3-chlorophenyl)-[3-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22ClNO3/c22-19-6-2-5-18(14-19)20(24)17-4-1-3-16(13-17)15-23-9-7-21(8-10-23)25-11-12-26-21/h1-6,13-14H,7-12,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZLZUIHRWOUHJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12OCCO2)CC3=CC(=CC=C3)C(=O)C4=CC(=CC=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90643309
Record name (3-Chlorophenyl){3-[(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90643309
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

371.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-3'-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benozphenone

CAS RN

898761-73-4
Record name (3-Chlorophenyl){3-[(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90643309
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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